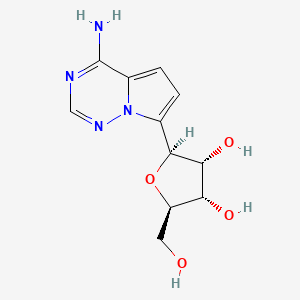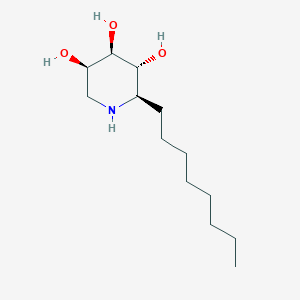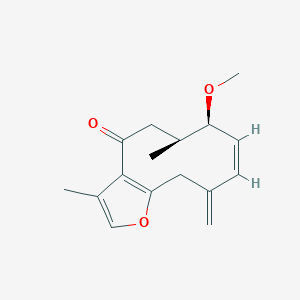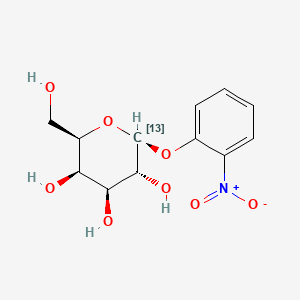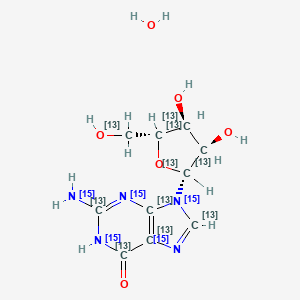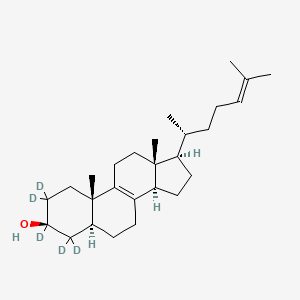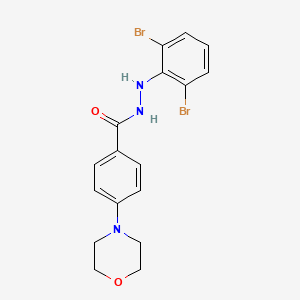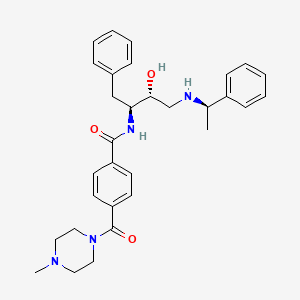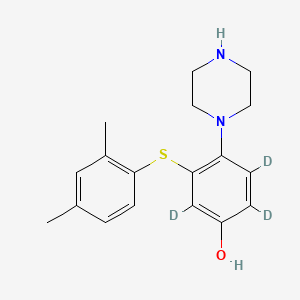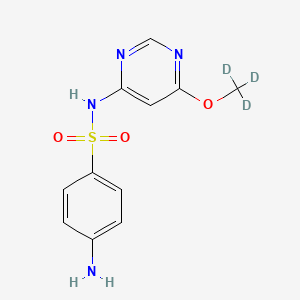
Sulfamonomethoxine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamonomethoxine-d3: is a deuterium-labeled derivative of sulfamonomethoxine, a long-acting sulfonamide antibacterial agent. Sulfamonomethoxine is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It is commonly used in veterinary medicine to treat infections in animals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sulfamonomethoxine involves several steps. The starting material is dimethyl malonate, which undergoes cyclization with methane amide under sodium methylate catalysis. This is followed by chlorination, condensation, and methoxy reaction. The final product is obtained through calcium salt refining .
Industrial Production Methods: Industrial production of sulfamonomethoxine follows a similar synthetic route but is optimized for large-scale production. The process involves the use of readily available raw materials and efficient catalytic systems to ensure high yield and purity. The use of sodium methylate as a catalyst and calcium salt for refining helps in reducing production costs and improving the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sulfamonomethoxine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and degradation in biological systems .
Common Reagents and Conditions:
Oxidation: Iron-copper catalyst-activated persulfate is used for the oxidation of sulfamonomethoxine.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride under mild conditions.
Substitution: Substitution reactions can occur under various conditions, often involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions include intermediate compounds such as 2,6-dihydroxy sulfamonomethoxine and N4-acetyl sulfamonomethoxine .
Applications De Recherche Scientifique
Chemistry: Sulfamonomethoxine-d3 is used as a stable isotope-labeled compound in chemical research. It helps in studying metabolic pathways, reaction mechanisms, and kinetics in organic chemistry.
Biology: In biological research, this compound is used to investigate the biotransformation and degradation pathways of sulfonamide antibiotics. It is also used in environmental studies to assess the impact of antibiotics on microbial communities .
Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sulfonamide antibiotics in animals. It helps in optimizing dosage regimens and improving therapeutic efficacy .
Industry: In the pharmaceutical industry, this compound is used as a reference standard for quality control and analytical testing. It ensures the accuracy and reliability of analytical methods used in drug development and manufacturing .
Mécanisme D'action
Sulfamonomethoxine-d3, like its parent compound, inhibits the synthesis of folic acid in bacteria by competitively inhibiting the enzyme dihydropteroate synthetase. This inhibition prevents the production of tetrahydrofolic acid, which is essential for bacterial DNA synthesis and replication. As a result, bacterial growth is suppressed, leading to the antibacterial effect .
Comparaison Avec Des Composés Similaires
Sulfadimethoxine: Another long-acting sulfonamide antibiotic with a similar mechanism of action.
Sulfamethoxazole: A sulfonamide antibiotic often used in combination with trimethoprim.
Uniqueness: Sulfamonomethoxine-d3 is unique due to its deuterium labeling, which makes it a valuable tool in metabolic and pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various research applications .
Propriétés
Formule moléculaire |
C11H12N4O3S |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
4-amino-N-[6-(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)/i1D3 |
Clé InChI |
WMPXPUYPYQKQCX-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
SMILES canonique |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


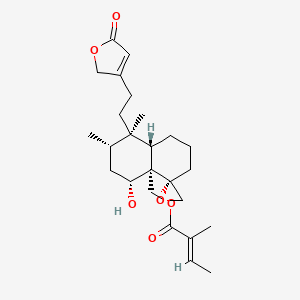
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12398667.png)

